molecular formula C26H22N2O4 B2453126 Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate CAS No. 1114647-63-0

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate

Cat. No.: B2453126
CAS No.: 1114647-63-0
M. Wt: 426.472
InChI Key: MPAGEHHUKWYYPV-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is a complex organic compound with a unique structure that combines quinoline, phenyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylquinoline-6-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-anilino-2-oxoethoxy in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as amines or thiols can replace the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the anilino group.

Scientific Research Applications

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-anilino-2-oxoethoxy)benzoate
  • 4-(2-Anilino-2-oxoethoxy)-N-cyclohexylbenzamide
  • Ethyl 2-(2-anilino-2-oxoethoxy)benzoate

Uniqueness

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGEHHUKWYYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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